molecular formula C22H16Br2N4O B12200577 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12200577
M. Wt: 512.2 g/mol
InChI Key: JLTIXEHZNNLDTM-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of bromophenyl groups and a pyrido[1,2-a]pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromoaniline with 4-bromobenzaldehyde to form the corresponding Schiff base. This intermediate is then subjected to cyclization with 2-aminopyridine under acidic conditions to yield the desired pyrido[1,2-a]pyrimidinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-bromophenyl)amino]-3-{(E)-[(4-bromophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its complex structure, which allows for multiple functionalizations and diverse chemical reactivity.

Properties

Molecular Formula

C22H16Br2N4O

Molecular Weight

512.2 g/mol

IUPAC Name

2-(4-bromoanilino)-3-[(4-bromophenyl)iminomethyl]-9-methylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C22H16Br2N4O/c1-14-3-2-12-28-21(14)27-20(26-18-10-6-16(24)7-11-18)19(22(28)29)13-25-17-8-4-15(23)5-9-17/h2-13,26H,1H3

InChI Key

JLTIXEHZNNLDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br

Origin of Product

United States

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